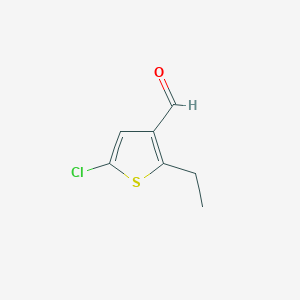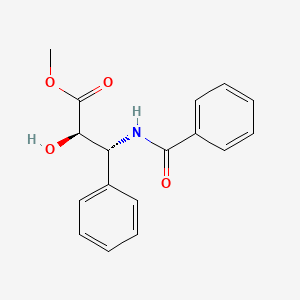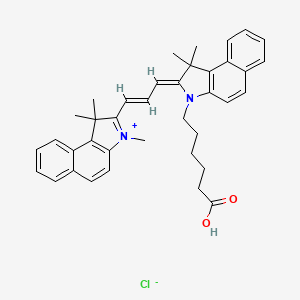
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid is an organic compound with a complex structure It features a propanoic acid backbone with a 2,2-dimethyl substitution and a 5,6,7,8-tetrahydronaphthalen-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Derivative: The starting material, 5,6,7,8-tetrahydronaphthalen-2-ol, is prepared through hydrogenation of naphthalene derivatives.
Esterification: The tetrahydronaphthalene derivative is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .
科学研究应用
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar in structure but lacks the propanoic acid and dimethyl groups.
Dehydrofukinone: Shares the tetrahydronaphthalene core but differs in functional groups.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar core structure with different substituents.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-15(2,14(16)17)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,3-6,10H2,1-2H3,(H,16,17) |
InChI 键 |
UDIMXTUPYMFBDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CC2=C(CCCC2)C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)



![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)


![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)

![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)
